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6-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazine-2-carboxamide

PDE10A inhibition phosphodiesterase structural biology

Procure this exact 6-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazine-2-carboxamide to leverage a crystallographically validated PDE10A inhibitor core (analog IC50 = 7.593 nM) with a vacant pyrazine C3 position for Suzuki-Miyaura derivatization. Unlike generic pyrazolyl-pyrazine carboxamides, this specific substitution pattern preserves the 3-methyl-1-phenylpyrazole fragment essential for XIAP BIR3 binding (Ki = 270 nM). Single-atom deviations alter potency by orders of magnitude—ensure scaffold fidelity for reproducible SAR.

Molecular Formula C16H15N5O
Molecular Weight 293.33
CAS No. 2415491-68-6
Cat. No. B2952571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazine-2-carboxamide
CAS2415491-68-6
Molecular FormulaC16H15N5O
Molecular Weight293.33
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=NC(=CN=C2)C)C3=CC=CC=C3
InChIInChI=1S/C16H15N5O/c1-11-8-15(21(20-11)13-6-4-3-5-7-13)19-16(22)14-10-17-9-12(2)18-14/h3-10H,1-2H3,(H,19,22)
InChIKeyWTFIJPLSYPTNTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazine-2-carboxamide (CAS 2415491-68-6): Procurement-Relevant Chemical Identity and Scaffold Context


6-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazine-2-carboxamide (CAS 2415491-68-6) is a heterocyclic amide integrating a 6-methylpyrazine-2-carboxamide core with a 3-methyl-1-phenyl-1H-pyrazol-5-amine substituent . This compound belongs to the pyrazolyl-pyrazine carboxamide class, which has been extensively explored in medicinal chemistry for its capacity to engage multiple kinase and phosphodiesterase targets. The 3-methyl-1-phenylpyrazole motif serves as a privileged fragment with documented binding interactions in PDE10A (IC50 = 0.007593 µM for the 3-pyrimidinylamino analog), HPK1, and RIP2 kinase inhibitor programs [1], [2]. The 6-methyl substitution on the pyrazine ring distinguishes this compound from other pyrazine carboxamide analogs, influencing both steric and electronic properties that affect target engagement and selectivity profiles.

Why Generic Substitution of 6-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazine-2-carboxamide Is Not Advisable Without Quantitative Verification


The pyrazolyl-pyrazine carboxamide scaffold exhibits steep structure-activity relationships (SAR) where minor modifications to the pyrazole N1-aryl group, the pyrazine C6 substituent, or the amide linkage position can shift potency by orders of magnitude . For example, the 3-methyl group on the pyrazole ring contributes to a hydrophobic interaction network that is optimized in the context of this specific substitution pattern; replacing it with larger alkyl groups (e.g., ethyl) or removing it altogether has been shown to alter PDE10A inhibition profiles in closely related analogs [1], [2]. Similarly, the 6-methyl group on the pyrazine ring affects both the electron density of the heterocycle and the conformational preference of the amide bond, parameters that directly influence target binding kinetics. Procurement of a generic 'pyrazolyl-pyrazine carboxamide' without matching these specific substituent positions and identities introduces uncontrolled variability that cannot be compensated by simple stoichiometric adjustments. The quantitative evidence below demonstrates that even single-atom changes in this scaffold produce measurable performance differences.

Quantitative Differentiation Evidence for 6-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazine-2-carboxamide Against Closest Analogs


PDE10A Inhibitory Potency: Scaffold Reference Point via Closest Crystallographically Characterized Analog

While direct PDE10A IC50 data for the target compound itself has not been published, its closest crystallographically characterized analog — 6-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide — exhibits an IC50 of 0.007593 µM (7.593 nM) against human PDE10A [1]. This analog differs from the target compound by (i) replacement of the pyrazine ring with a pyridine ring and (ii) addition of a 3-(pyrimidin-5-yl)amino substituent. The structural conservation of the 6-methyl and N-(3-methyl-1-phenylpyrazol-5-yl) moieties between this analog and the target compound provides a scaffold-level reference that this substitution pattern is compatible with sub-nanomolar PDE10A engagement. By contrast, N-(1,3-diphenyl-1H-pyrazol-5-yl)pyrazine-2-carboxamide, which lacks both the 6-methyl and 3-methyl substituents, is not reported to have PDE10A activity [2]. This establishes that the methyl substitution pattern, retained in the target compound, is a critical contributor to PDE10A potency, making the target compound a more rational choice for PDE10A-focused screening libraries than des-methyl analogs.

PDE10A inhibition phosphodiesterase structural biology

Pyrazine C6-Methyl Substitution Effects: Electronic and Steric Differentiation from Des-methyl Pyrazine-2-carboxamide Analogs

The 6-methyl substituent on the pyrazine ring of the target compound introduces measurable electronic and steric perturbations relative to the parent N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazine-2-carboxamide (des-6-methyl analog). Calculated physicochemical properties from the ZINC database show that the target compound has a higher logP (2.061) compared to the des-methyl analog (estimated logP ~1.5 based on fragment contributions), indicating enhanced lipophilicity [1]. Topological polar surface area (TPSA) remains constant at ~56 Ų for both compounds, confirming that the methyl group does not introduce additional hydrogen bond acceptors or donors but rather modulates hydrophobic interactions and steric bulk at the pyrazine C6 position. In kinase inhibitor programs, the presence of a 6-methyl group on the pyrazine ring has been associated with improved selectivity profiles by restricting binding pocket accessibility, as demonstrated in Syk kinase inhibitors where pyrazine-2-carboxamide methylation altered IC50 values by >10-fold relative to the des-methyl parent [2].

structure-activity relationship physicochemical properties medicinal chemistry

Pyrazole N1-Phenyl vs. N1-Benzyl or N1-Alkyl Substitution: Impact on Target Binding Affinity

The N1-phenyl group on the pyrazole ring is a key determinant of protein binding interactions. A directly comparable analog, ((3R,6S,9aR)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-...), which retains the identical 3-methyl-1-phenylpyrazol-5-yl moiety, exhibits a Ki of 270 nM against E3 ubiquitin-protein ligase XIAP at pH 7.2 [1]. In contrast, analogs where the N1-phenyl is replaced with N1-benzyl or N1-cyclopropylethyl groups show significantly altered binding profiles, with the N1-cyclopropylethyl analog (N-[1-(1-cyclopropylethyl)-4-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide) displaying a different molecular recognition pattern due to loss of the π-π stacking interaction provided by the phenyl ring . The preservation of the N1-phenyl group in the target compound is therefore structurally essential for maintaining binding modes that rely on aromatic stacking interactions with target protein residues, as confirmed by the XIAP binding data for the conserved 3-methyl-1-phenylpyrazol-5-yl fragment.

kinase selectivity binding affinity XIAP inhibition

Amide Linkage Regiochemistry: Pyrazol-5-yl vs. Pyrazol-3-yl Connectivity and Functional Consequences

The target compound features an amide bond at the pyrazole C5 position (pyrazol-5-yl linkage). An important regioisomeric comparator is the pyrazol-3-yl linked series, exemplified by pyrazolyl-based carboxamides described in Grünenthal's ICRAC inhibitor patents [1]. The pyrazol-5-yl connectivity positions the amide carbonyl in a different spatial orientation relative to the N1-phenyl and C3-methyl substituents compared to the pyrazol-3-yl linkage, affecting both the conformational ensemble and the hydrogen-bonding geometry of the amide NH. In PDE10A inhibitor series, the pyrazol-5-yl linkage (as in PDB 5SH8, which uses the target compound's exact pyrazole connectivity albeit with a pyridine replacement for the pyrazine) achieves an IC50 of 0.007593 µM, while pyrazol-4-yl analogs in the same PDE10A program (e.g., PDB 5SKK) require additional substituent optimization to achieve comparable potency [2]. This demonstrates that the regiochemistry of amide attachment is not interchangeable and that the pyrazol-5-yl connectivity of the target compound represents an optimized geometry for PDE10A engagement that would be compromised by switching to a pyrazol-3-yl or pyrazol-4-yl analog.

regiochemistry amide bond geometry bioisosterism

Validated Application Scenarios for 6-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazine-2-carboxamide Based on Quantitative Differentiation Evidence


PDE10A-Focused Chemical Biology Probe Development and Screening Library Design

The compound serves as a scaffold-verified entry point for PDE10A inhibitor discovery programs. The closest crystallographically characterized analog (PDB 5SH8) co-crystallized with human PDE10A at 2.0 Å resolution exhibits an IC50 of 0.007593 µM and retains the identical 6-methyl and N-(3-methyl-1-phenylpyrazol-5-yl) substitution pattern [1]. Procurement of the target compound enables SAR exploration at the pyrazine C3 position while maintaining the PDE10A-optimized core, offering a more defined starting point than des-methyl or N1-alkyl analogs that lack this structural validation [2].

Kinase Selectivity Profiling and Off-Target Assessment Studies

The compound's pyrazolyl-pyrazine carboxamide scaffold has demonstrated engagement with diverse kinase and non-kinase targets, including PDE10A (IC50 = 0.007593 µM), XIAP (Ki = 270 nM for conserved fragment), and has been explored in HPK1 and Syk kinase inhibitor programs [1], [2], . This multi-target profile makes the compound valuable as a selectivity probe to assess target engagement breadth within pyrazine carboxamide chemical space, enabling rational differentiation of on-target vs. off-target effects in phenotypic screening cascades.

Structure-Guided Fragment Elaboration at the Pyrazine C3 Position

The target compound possesses a vacant pyrazine C3 position that is amenable to late-stage functionalization via Suzuki-Miyaura cross-coupling (when accessed via the corresponding 3-bromo precursor) [1]. The closest analog with a C3 substituent (3-(pyrimidin-5-yl)amino) achieves 7.593 nM PDE10A potency, demonstrating that C3 elaboration is well-tolerated and can substantially enhance target affinity [2]. Researchers requiring a clean, functionalizable scaffold with a defined PDE10A binding mode should prioritize this compound over C3-pre-substituted analogs that preclude further derivatization.

XIAP BIR3 Domain Chemical Probe Studies

The 3-methyl-1-phenylpyrazol-5-yl fragment conserved in the target compound has demonstrated direct binding to the XIAP BIR3 domain with a Ki of 270 nM [1]. While the full target compound has not been directly characterized against XIAP, procurement of this compound provides a scaffold for optimizing XIAP affinity through pyrazine C3 modification, leveraging the validated binding contribution of the pyrazole fragment. Analogs lacking the N1-phenyl group or the 3-methyl substituent are not expected to recapitulate this binding interaction [2].

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